molecular formula C7H12Cl2N4 B8540293 3,4-Diaminobenzimidamide dihydroChloride

3,4-Diaminobenzimidamide dihydroChloride

Cat. No.: B8540293
M. Wt: 223.10 g/mol
InChI Key: ASYUSHILYWMTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Diaminobenzimidamide dihydroChloride: is an organic compound with the molecular formula C7H10N4·2HCl. It is a derivative of benzamidine and is characterized by the presence of two amino groups and an amidine group attached to a benzene ring. This compound is primarily used in scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide dihydroChloride can be synthesized through several methods. One common method involves the reaction of 3,4-diaminobenzonitrile with ammonia under basic conditions to form the desired amidine compound . Another method includes the reduction of 3,4-dinitrobenzamidine using iron and hydrochloric acid .

Industrial Production Methods: Industrial production of 3,4-diaminobenzamidine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzimidamide dihydroChloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Properties

Molecular Formula

C7H12Cl2N4

Molecular Weight

223.10 g/mol

IUPAC Name

3,4-diaminobenzenecarboximidamide;dihydrochloride

InChI

InChI=1S/C7H10N4.2ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;/h1-3H,8-9H2,(H3,10,11);2*1H

InChI Key

ASYUSHILYWMTMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl

Origin of Product

United States

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